Cas no 2228084-64-6 (tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate)

Tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex pharmacophores. Its structure combines a morpholine ring with a functionalized cyclobutyl group, offering multiple sites for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the amino and hydroxyl groups provide handles for selective modifications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its rigid cyclobutyl scaffold and potential for stereoselective transformations. Its well-defined reactivity profile makes it a reliable building block for the synthesis of novel heterocyclic compounds.
tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate structure
2228084-64-6 structure
Product Name:tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate
CAS No:2228084-64-6
MF:C13H24N2O4
MW:272.340663909912
CID:5980126
PubChem ID:165782115
Update Time:2025-06-29

tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate
    • EN300-1880909
    • 2228084-64-6
    • Inchi: 1S/C13H24N2O4/c1-12(2,3)19-11(17)15-4-5-18-10(8-15)13(14)6-9(16)7-13/h9-10,16H,4-8,14H2,1-3H3
    • InChI Key: SOTYIHIZHWULQF-UHFFFAOYSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)CC1C1(CC(C1)O)N

Computed Properties

  • Exact Mass: 272.17360725g/mol
  • Monoisotopic Mass: 272.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 85Ų

tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate Pricemore >>

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Additional information on tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate

Introduction to tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate (CAS No. 2228084-64-6)

tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate, with the CAS number 2228084-64-6, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of morpholines and features a unique cyclobutyl ring with an amino and hydroxy substituent, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate is characterized by its tert-butyl protecting group, which is crucial for stabilizing the compound during synthetic processes. The cyclobutyl ring, with its amino and hydroxy functionalities, provides a versatile platform for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities.

Recent research has highlighted the importance of tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate in the development of novel therapeutic agents. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are implicated in various diseases, including cancer and inflammatory disorders. The unique structural features of this compound allow for precise control over the stereochemistry and reactivity, making it an attractive candidate for drug discovery efforts.

In addition to its role in kinase inhibitor development, tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate has also been explored for its potential in modulating other biological targets. For example, researchers have investigated its use in the synthesis of G protein-coupled receptor (GPCR) ligands, which are important targets for treating neurological and psychiatric disorders. The cyclobutyl ring and the morpholine moiety provide a scaffold that can be tailored to enhance binding affinity and selectivity for specific GPCRs.

The synthetic accessibility of tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate has been improved through various methodologies. One notable approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which allow for efficient construction of the cyclobutyl ring and introduction of functional groups. These methods have significantly streamlined the synthetic route, making it more feasible for large-scale production and further optimization.

The physicochemical properties of tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate have also been extensively studied. It exhibits good solubility in common organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays. Additionally, its stability under different conditions has been evaluated, ensuring that it can be stored and handled safely in laboratory settings.

In conclusion, tert-butyl 2-(1-amino-3-hydroxycyclobutyl)morpholine-4-carboxylate (CAS No. 2228084-64-6) is a promising compound with a wide range of potential applications in pharmaceutical research and development. Its unique structural features and synthetic accessibility make it an invaluable tool for scientists working on novel drug candidates. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new therapeutic agents.

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